molecular formula C12H7NO3S B8061352 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid

1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid

Cat. No. B8061352
M. Wt: 245.26 g/mol
InChI Key: RNLHXOVXWAAWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H7NO3S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Applications : A method for synthesizing 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids has been developed, with derivatives showing significant antimitotic activity in cancer cell lines at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

  • PARP-1 Inhibitors : Derivatives of thiopyrano[3,4-c]quinoline-9-carboxamide, a related compound, have been synthesized and found to significantly inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, with potential implications in cancer therapy (Park et al., 2011).

  • Antiinflammatory Activities : A series of novel 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids, including prodolic acid, have been synthesized and evaluated for antiinflammatory activities, indicating potential applications in treating inflammatory conditions (Demerson et al., 1975).

  • Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have been synthesized and shown to exhibit significant antibacterial and moderate antifungal activities, suggesting their potential use in treating various infections (Raju et al., 2015).

  • Antidiabetic Applications : Tryptoline-3-carboxylic acid derivatives, related to the compound , have been synthesized and shown potent antidiabetic activity in animal models, indicating a potential application in diabetes treatment (Choudhary et al., 2011).

properties

IUPAC Name

1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-11(15)9-5-7-6-3-1-2-4-8(6)13-10(7)12(16)17-9/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLHXOVXWAAWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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